REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:15][CH2:16][CH3:17])[CH2:5][NH:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[C:10]#[N:11])[CH3:2].[H-].[Na+].[CH3:20]I.[NH4+].[Cl-]>CN(C=O)C>[CH2:1]([O:3][CH:4]([O:15][CH2:16][CH3:17])[CH2:5][N:6]([CH3:20])[C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[C:10]#[N:11])[CH3:2] |f:1.2,4.5|
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Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNC=1C=C(C#N)C=CC1)OCC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0.61 g
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Type
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reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 mL
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Type
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reactant
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Smiles
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[NH4+].[Cl-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 6 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 0° C.
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Type
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EXTRACTION
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Details
|
The aqueous mixture was extracted with CHCl3 (2×30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase was dried over anhydrous Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by MPLC on silica gel using
|
Type
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ADDITION
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Details
|
a mixture of EtOAc and hexane as eluent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN(C=1C=C(C#N)C=CC1)C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |